ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
The compound ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate features a benzofuran core substituted at the 2-position with a (Z)-configured 3-nitrophenylmethylidene group and at the 6-position with an ethoxy acetate ester. The 3-oxo group completes the dihydrobenzofuran system. This compound belongs to a broader class of benzofuran derivatives studied for applications in agrochemicals, pharmaceuticals, and materials science .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-2-25-18(21)11-26-14-6-7-15-16(10-14)27-17(19(15)22)9-12-4-3-5-13(8-12)20(23)24/h3-10H,2,11H2,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJRVCMXKAWAT-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a condensation reaction with 3-nitrobenzaldehyde.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the major products.
Substitution: Substituted esters or amides can be formed.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate could serve as a scaffold for developing new antimicrobial agents. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties
-
Anticancer Potential
- The structural features of this compound suggest it could interact with cellular pathways involved in cancer progression. Preliminary studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further investigation into its use as an anticancer agent .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and can produce complex molecules efficiently.
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Combines multiple reactants in one pot to form the desired product | 70–90% |
| Traditional Organic Synthesis | Stepwise approach using standard reactions | Varies based on conditions |
Case Studies and Research Findings
Numerous studies have explored the applications of compounds similar to this compound:
- Antimicrobial Screening:
- Antioxidant Activity Assessment:
- Cytotoxicity Evaluations:
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs differ in the substituents on the benzofuran core and the ester moiety. Below is a comparative analysis:
Table 1: Structural Comparison
*Estimated based on structural analogs.
Physicochemical Properties
- Lipophilicity (XLogP3): The nitro group in the target compound moderately increases lipophilicity compared to methoxy-substituted analogs (e.g., XLogP3 ~3.8 vs. 3.4 in ), but it is less lipophilic than thiophene- or tert-butyl-containing derivatives (XLogP3 ~5.2 in ).
- Hydrogen Bonding: The nitro group contributes to a higher hydrogen bond acceptor count (7 vs.
- Molecular Weight: The target compound’s molecular weight (~406 g/mol) is comparable to benzyl- and thiophene-substituted analogs, aligning with typical ranges for bioactive small molecules .
Research Findings and Trends
- Structural Characterization: Analogs like those in were characterized using X-ray crystallography (via SHELX ) and NMR, confirming Z-configuration and planarity of the benzofuran core. Similar methods would apply to the target compound.
- Agrochemical Potential: Compounds with nitro groups, such as lactofen (), are established herbicides.
- Drug Development: The N,O-bidentate directing group in highlights the role of substituents in metal coordination, a feature the nitro group could modulate in the target compound for catalytic or therapeutic applications.
Biological Activity
Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic properties.
Chemical Structure and Properties
The compound features a benzofuran core with a nitrophenyl group and an ethyl acetate moiety. Its structure can be represented as follows:
This structure is indicative of potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 25 | 20 |
| Staphylococcus aureus | 15 | 22 |
| Pseudomonas aeruginosa | 30 | 18 |
These results indicate that this compound has promising antibacterial properties, potentially outperforming traditional antibiotics in some cases .
Antifungal Activity
The antifungal properties of the compound were also assessed. In vitro tests demonstrated activity against various fungal strains, including Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 20 | 15 |
| Aspergillus niger | 35 | 12 |
The compound was found to inhibit fungal growth effectively, suggesting a broad spectrum of antimicrobial activity .
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitrophenyl group is believed to play a crucial role in these interactions by forming reactive intermediates that can damage cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
